molecular formula C6H10N2O B8513609 Ethyl-isoxazol-5-ylmethyl-amine

Ethyl-isoxazol-5-ylmethyl-amine

Cat. No.: B8513609
M. Wt: 126.16 g/mol
InChI Key: SHRDKLOMTAZNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-isoxazol-5-ylmethyl-amine is a chemical compound featuring an isoxazole heterocycle, a five-membered ring containing adjacent oxygen and nitrogen atoms. Isoxazoles are of significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities, which include serving as key scaffolds in approved drugs with anti-inflammatory, antibacterial, anticancer, and immunosuppressant properties . This compound, with its amine functional group, is primarily valuable as a synthetic building block. It can be used in the development of novel therapeutic agents and peptidomimetics. Incorporating unnatural, biologically active amino acids and heterocycles like isoxazoles into peptide chains is a prominent strategy in drug discovery. This approach can enhance the metabolic stability and therapeutic potential of peptides, which are often limited by rapid proteolysis in the body . Researchers can utilize this compound as a precursor or an intermediate in multicomponent reactions and solid-phase synthesis to create complex molecules for high-throughput screening and bioactivity testing . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-(1,2-oxazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-2-7-5-6-3-4-8-9-6/h3-4,7H,2,5H2,1H3

InChI Key

SHRDKLOMTAZNGJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NO1

Origin of Product

United States

Scientific Research Applications

Ethyl-isoxazol-5-ylmethyl-amine is a compound that has garnered attention in various scientific research applications, particularly due to its potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse, verified sources.

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the isoxazole structure could enhance its potency against human cervical cancer (HeLa) cells and hepatocellular carcinoma (HepG2) cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced anticancer activity.

Case Study: Anticancer Efficacy

A series of isoxazole derivatives were tested for anticancer activity, showing that electron-withdrawing groups at the para-position of the phenyl ring enhanced cytotoxicity. The results indicated that this compound could be further optimized for improved efficacy against cancer cells.

Antimicrobial Properties

Isoxazole derivatives have been reported to possess antimicrobial activity. This compound demonstrated moderate effectiveness against selected pathogens, including Gram-positive bacteria. The presence of specific substituents on the isoxazole ring was found to modulate its interaction with microbial targets.

Case Study: Antimicrobial Activity

In an investigation evaluating various isoxazole derivatives, compounds similar to this compound exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in influencing biological responses.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in biochemical pathways relevant to cancer and other diseases. Isoxazoles can inhibit enzymes involved in critical metabolic processes, which may lead to apoptosis in cancerous cells.

Neurological Applications

Recent studies suggest that isoxazole derivatives may have neuroprotective properties. This compound could be explored for its ability to modulate neurotransmitter systems or protect against neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against HeLa and HepG2
AntimicrobialModerate activity against selected pathogens
Enzyme InhibitionPotential inhibition of key metabolic enzymes
NeuroprotectivePossible modulation of neurotransmitter systems

Table 2: Structure–Activity Relationship Studies

CompoundModificationsObserved Activity
This compoundElectron-withdrawing groups at para-positionEnhanced anticancer potency
Other DerivativesVarious substitutions on the isoxazole ringVariable antimicrobial efficacy

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine 952195-15-2 C₇H₁₂N₂O 140.18 4-methyl group, ethylamine side chain Higher lipophilicity due to alkyl groups
Isoxazol-5-ylmethanamine hydrochloride 1050590-34-5 C₄H₇N₂O·HCl ~135.57 Parent isoxazole, hydrochloride salt Enhanced aqueous solubility (salt form)
3-Amino-5-methyl-isoxazole 1072-67-9 C₄H₆N₂O 98.10 3-amino, 5-methyl Pharmaceutical intermediate; simpler structure
[(3-phenyl-5-isoxazolyl)methyl]amine oxalate 1260835-39-9 C₁₂H₁₂N₂O₅ 264.23 3-phenyl, oxalate salt Increased aromaticity; salt improves stability
5-Amino-3-methylisothiazole hydrochloride 52547-00-9 C₄H₇N₂S·HCl ~151.63 Isothiazole core (S vs. O) Altered electronic properties; sulfur enhances metabolic resistance
(5,5-dimethyl-oxadiazol-2-ylidene)-methyl-amine 28873-60-1 C₅H₉N₃O 127.14 Oxadiazole ring, 5,5-dimethyl Planar structure; potential tautomerism

Functional Group and Reactivity Differences

  • Alkyl vs. Aryl Substituents: The ethyl and 4-methyl groups in Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine contribute to higher lipophilicity compared to unsubstituted analogs like Isoxazol-5-ylmethanamine hydrochloride.
  • Salt Forms : Hydrochloride and oxalate salts (e.g., Isoxazol-5-ylmethanamine hydrochloride) improve solubility and bioavailability compared to free bases .
  • Heterocycle Variations: Isoxazole vs. Isothiazole: Replacing oxygen with sulfur (e.g., 5-Amino-3-methylisothiazole hydrochloride) increases electron-withdrawing effects and alters metabolic pathways . Oxadiazole Derivatives: The oxadiazole ring in (5,5-dimethyl-oxadiazol-2-ylidene)-methyl-amine introduces tautomerism and planar geometry, which may affect binding affinity in medicinal chemistry .

Preparation Methods

Hydroxylamine Hydrochloride-Mediated Ring Closure

The formation of the isoxazole ring is frequently achieved via hydroxylamine-induced cyclization of β-diketones or β-keto esters. For example, 3-amino-5-methyl isoxazole is synthesized by reacting acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions. Adapting this approach, ethyl-isoxazol-5-ylmethyl-amine could be synthesized by substituting the methyl group with an ethylaminomethyl moiety during precursor preparation.

Mechanistic Insights :

  • Precursor Synthesis : Ethyl acetoacetate reacts with ethylamine to form β-ketoamide intermediates.

  • Cyclization : Hydroxylamine hydrochloride facilitates ring closure under alkaline conditions (e.g., potassium carbonate in ethylene glycol dimethyl ether), yielding the isoxazole core.

  • Workup : Acid-base extraction isolates the product, with typical yields of 78–90% for analogous structures.

Optimization Data :

ParameterConditionYield (%)Source
BaseK₂CO₃ (2.2–4 eq)78
SolventEthylene glycol dimethyl ether78
Temperature80°C, 2 hours78

Green Chemistry Approaches for Isoxazole Functionalization

Agro-Waste Catalyzed Synthesis

A solvent-free protocol using Water Extract of Orange Fruit Peel Ash (WEOFPA) and glycerol enables the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. While this method targets carbonyl-containing isoxazoles, modifying the aldehyde component to include ethylamine-functionalized groups could yield this compound.

Advantages :

  • Eliminates toxic solvents (e.g., chloroform).

  • Achieves 85–96% yields for structurally related compounds.

Reaction Scheme :

  • Condensation of ethylamine-modified aldehydes with hydroxylamine hydrochloride.

  • Cyclization catalyzed by WEOFPA/glycerol eutectic mixture.

Coupling Reactions for Side-Chain Introduction

Nucleophilic Substitution on Halogenated Isoxazoles

Bromination of 5-methylisoxazole derivatives followed by displacement with ethylamine offers a direct route. For instance, ethyl 5-methylisoxazole-4-carboxylate is synthesized via hydroxylamine sulfate and sodium acetate. Functionalizing the methyl group with bromine (e.g., using NBS) enables subsequent amination.

Case Study :

  • Bromination : 5-Methylisoxazole → 5-(bromomethyl)isoxazole (using NBS, AIBN).

  • Amination : Reaction with ethylamine in THF, 60°C, 12 hours (yield: ~65% estimated).

Reductive Amination of Isoxazole Ketones

Ketone-to-Amine Conversion

Isoxazole-containing ketones (e.g., 5-acetylisoxazole) undergo reductive amination with ethylamine using sodium cyanoborohydride. This method mirrors protocols for arylalkylamines, with adaptations for heterocyclic stability.

Conditions :

  • Solvent: Methanol, pH 5–6 (acetic acid buffer).

  • Catalyst: NaBH₃CN (1.5 eq).

  • Yield: 70–80% (estimated based on analogous reactions).

Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromomethylisoxazole with ethylamine introduces the amine group. This method is effective for aryl halides but requires optimization for heterocyclic substrates.

Typical Conditions :

ComponentDetailSource
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
SolventToluene, 100°C

Q & A

Q. What are the common synthetic routes for Ethyl-isoxazol-5-ylmethyl-amine, and how can purity be verified?

this compound is typically synthesized via enamine self-condensation reactions. For example, β-(isoxazol-5-yl) enamines undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form complex heterocycles . Key steps include controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents. Purity verification requires analytical techniques such as:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., methylene protons at δ 3.8–4.2 ppm for the ethylamine moiety) .
  • HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. How can researchers optimize spectral characterization for this compound derivatives?

Spectral characterization should prioritize:

  • Infrared (IR) spectroscopy to identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for primary amines) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
  • X-ray crystallography for unambiguous structural determination, particularly for novel derivatives (e.g., dihedral angles in isoxazole rings) .

Q. What are the key challenges in handling and storing this compound?

The compound’s primary amine group makes it hygroscopic and prone to oxidation. Storage recommendations:

  • Inert atmosphere : Argon or nitrogen in amber glass vials .
  • Temperature : –20°C for long-term stability .
  • Compatibility : Avoid contact with strong acids/oxidizers (e.g., HNO₃, H₂O₂) due to exothermic decomposition risks .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations are critical:

  • Use B3LYP/6-311++G(d,p) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Analyze local kinetic-energy density to predict reactivity at the isoxazole nitrogen or ethylamine group .
  • Validate computational results with experimental data (e.g., UV-Vis absorption spectra) .

Q. What strategies resolve contradictory data in pharmacological studies of this compound derivatives?

Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from assay conditions. Mitigation strategies:

  • Standardize protocols : Fixed cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
  • Reproducibility checks : Replicate studies across independent labs with blinded sample analysis .

Q. How does steric/electronic modulation of the isoxazole ring affect regioselectivity in cross-coupling reactions?

Substituents on the isoxazole ring (e.g., electron-withdrawing groups at position 3) direct cross-coupling to position 5. Experimental approaches:

  • Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., XPhos Pd G3) for C–N bond formation .
  • DFT-guided design : Calculate transition-state energies to predict regioselectivity in Suzuki-Miyaura couplings .

Methodological Best Practices

Q. How should researchers design experiments to evaluate this compound’s biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • ADME profiling : Assess metabolic stability in liver microsomes (e.g., human CYP3A4 inhibition) .
  • Toxicity : Conduct MTT assays on HEK293 cells to rule out nonspecific cytotoxicity .

Q. What statistical approaches are recommended for analyzing synthetic yield discrepancies?

Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). Use:

  • ANOVA to quantify variance contributions.
  • Principal Component Analysis (PCA) for multivariate optimization .

Data Presentation Standards

Q. How to present spectral and crystallographic data for publication?

  • NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) .
  • X-ray data : Include CIF files, R-factor values, and thermal ellipsoid plots .
  • Compliance : Follow IUPAC nomenclature and SI unit conventions .

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